Fenofibric-d6 Acid

概述

描述

Fenofibric-d6 Acid is a deuterated form of fenofibric acid, which is the active metabolite of fenofibrate, a lipid-regulating agentFenofibrate is widely used to reduce elevated levels of cholesterol and triglycerides in the blood, thereby helping to prevent cardiovascular diseases .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fenofibric-d6 Acid involves the incorporation of deuterium atoms into the fenofibric acid molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps typically involve the formation of the phenoxy group and the subsequent introduction of the deuterium atoms.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as deuterium exchange reactions, purification through chromatography, and crystallization to obtain the final product .

化学反应分析

Types of Reactions: Fenofibric-d6 Acid undergoes various chemical reactions, including:

Oxidation: Conversion to fenofibric acid derivatives.

Reduction: Formation of reduced forms of fenofibric acid.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products: The major products formed from these reactions include various derivatives of fenofibric acid, which may have different pharmacological properties .

科学研究应用

Pharmacological Applications

Cholesterol and Triglyceride Regulation

Fenofibric-d6 acid is primarily utilized in the management of dyslipidemia. It activates peroxisome proliferator-activated receptor alpha (PPAR-alpha), leading to significant reductions in low-density lipoprotein cholesterol (LDL-C), total cholesterol, and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C) levels. Clinical studies have demonstrated that the addition of fenofibric acid to statin therapy results in substantial improvements in lipid profiles:

- Reduction in Non-HDL-C : A study indicated a reduction of 9% in non-HDL-C after 52 weeks of treatment with fenofibric acid combined with moderate-dose statins .

- Improvement in ApoB Levels : The addition also led to a 9.8% reduction in apolipoprotein B levels .

Clinical Research Studies

Diabetic Macular Edema

this compound has been investigated for its effects on diabetic macular edema (DME). In a randomized controlled trial, subjects treated with fenofibric acid showed a decrease in total macula volume compared to placebo, alongside significant reductions in triglycerides and increases in HDL-C . Although the study suggested modest improvements, it highlighted the potential for fenofibric acid in managing complications associated with diabetes.

Analytical Chemistry

Internal Standard in LC-MS/MS

this compound is frequently employed as an internal standard in ultra-performance liquid chromatography (UPLC) and mass spectrometry (MS) for quantifying fenofibric acid levels in biological samples. A validated method using this compound demonstrated rapid analysis times and high sensitivity, allowing for accurate pharmacokinetic studies . The detection limits were established over a wide concentration range, showcasing its utility in clinical pharmacology.

Biochemical Research

Mechanistic Studies

Research has shown that this compound influences lipid metabolism through its action on PPAR-alpha. This mechanism involves alterations in gene transcription related to lipid processing and energy metabolism . Studies utilizing this compound have elucidated its role in cellular processes and potential therapeutic applications for metabolic disorders.

Industrial Applications

Drug Development

The compound's properties are leveraged in the formulation of new lipid-regulating drugs. This compound’s stability and efficacy make it a candidate for developing advanced formulations aimed at enhancing bioavailability and therapeutic outcomes .

Summary Table of Applications

| Application Area | Description | Key Findings/Results |

|---|---|---|

| Pharmacology | Treatment of dyslipidemia through PPAR-alpha activation | Significant reductions in LDL-C and triglycerides |

| Clinical Research | Evaluation of effects on diabetic macular edema | Modest improvements in total macula volume |

| Analytical Chemistry | Internal standard for LC-MS/MS quantification | High sensitivity and rapid analysis |

| Biochemical Research | Mechanistic insights into lipid metabolism | Influences gene transcription related to lipid processing |

| Industrial Applications | Development of new lipid-regulating drugs | Enhanced formulations for improved therapeutic outcomes |

作用机制

The primary mechanism of action of Fenofibric-d6 Acid involves the activation of peroxisome proliferator-activated receptor alpha (PPAR-alpha). This activation leads to increased lipolysis and elimination of triglyceride-rich particles from the plasma by activating lipoprotein lipase and reducing the production of apoprotein C-III, an inhibitor of lipoprotein lipase activity. This results in the reduction of total cholesterol, low-density lipoprotein cholesterol, and triglycerides, while increasing high-density lipoprotein cholesterol .

相似化合物的比较

Fenofibrate: The parent compound of fenofibric acid, used for similar therapeutic purposes.

Gemfibrozil: Another fibrate used to reduce triglyceride levels.

Clofibrate: An older fibrate with similar lipid-lowering effects.

Uniqueness: Fenofibric-d6 Acid is unique due to the presence of deuterium atoms, which can provide advantages in pharmacokinetic studies by allowing for more precise tracking and quantification in biological systems. This makes it a valuable tool in research and drug development .

生物活性

Fenofibric-d6 acid, the deuterated form of fenofibric acid, is an active metabolite of fenofibrate, a lipid-regulating agent primarily used to treat dyslipidemia. This compound has garnered attention due to its biological activity, particularly its role as a peroxisome proliferator-activated receptor (PPAR) agonist and its effects on lipid metabolism. This article delves into the biological activities of this compound, supported by data tables, case studies, and relevant research findings.

- CAS Number : 1092484-69-9

- Molecular Formula : CHClDO

- Molecular Weight : 324.789 g/mol

This compound primarily exerts its effects through the activation of PPARs, specifically PPARα, PPARγ, and PPARδ. The effective concentrations (EC50) for these receptors are as follows:

| Receptor | EC50 (µM) |

|---|---|

| PPARα | 22.4 |

| PPARγ | 1.47 |

| PPARδ | 1.06 |

Additionally, fenofibric acid inhibits cyclooxygenase-2 (COX-2) with an IC50 of 48 nM, indicating its potential anti-inflammatory properties .

Lipid Metabolism Effects

This compound plays a critical role in lipid metabolism by promoting lipolysis and enhancing the clearance of triglyceride-rich lipoproteins from plasma. It achieves this by:

- Activating lipoprotein lipase.

- Reducing the production of apoprotein C-III, which inhibits lipoprotein lipase activity.

These actions lead to a decrease in triglycerides and an alteration in low-density lipoprotein (LDL) particle size from small, dense particles to larger, more buoyant forms that are catabolized more efficiently .

Case Studies and Clinical Trials

-

Combination Therapy with Statins :

A study demonstrated that adding fenofibric acid to moderate-dose statin therapy for 52 weeks resulted in significant improvements in lipid profiles: -

ACCORD Lipid Trial :

Although fenofibrate combined with statins showed some benefits in lipid management, it did not significantly reduce the risk of major cardiovascular events compared to statin monotherapy .

Pharmacokinetics

This compound is predominantly metabolized through conjugation with glucuronic acid rather than oxidative metabolism via cytochrome P450 enzymes. This characteristic minimizes drug-drug interactions commonly associated with other lipid-regulating agents . Its pharmacokinetic profile shows a high degree of serum protein binding (approximately 99%) and a volume of distribution around 70.9 L .

属性

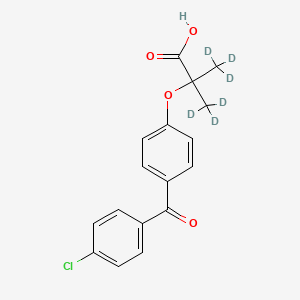

IUPAC Name |

2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOBSOSZFYZQOK-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661972 | |

| Record name | 2-[4-(4-Chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092484-69-9 | |

| Record name | 2-[4-(4-Chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the purpose of using Fenofibric-d6 Acid in this research?

A1: this compound serves as an internal standard in the ultra-performance liquid chromatography mass spectrometric (UPLC-MS/MS) method developed for quantifying fenofibric acid in human plasma [].

Q2: How does using this compound as an internal standard improve the accuracy of the analytical method?

A2: Internal standards like this compound are crucial for correcting variations during sample preparation and analysis. Since it's chemically similar to the analyte (fenofibric acid) but with a distinct mass difference, it's used to normalize the analyte signal. This minimizes errors caused by matrix effects, instrument fluctuations, and variations in injection volume, leading to more accurate and reliable quantification of fenofibric acid in plasma samples [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。